1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
1-(4-Bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a bicyclic heteroaromatic core. The molecule features a 4-bromophenyl group at position 1 and a 3,5-difluorobenzyl substituent at position 5 (Fig. 1). The bromophenyl and difluorobenzyl moieties enhance lipophilicity and influence binding interactions with biological targets, making this compound a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(3,5-difluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrF2N4O/c19-12-1-3-15(4-2-12)25-17-16(8-23-25)18(26)24(10-22-17)9-11-5-13(20)7-14(21)6-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLRVFWYMGWEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC(=C4)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrF2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the introduction of the 4-bromophenyl and 3,5-difluorobenzyl groups through various substitution reactions. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: It may be used in the development of new materials with specialized properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The 3,5-difluorobenzyl group in the target compound increases electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs .
- Bromine at the para position of the phenyl ring (position 1) enhances halogen bonding with kinase ATP-binding pockets, as seen in VEGFR-2 inhibitors .
Key Observations :
Biological Activity
The compound 1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that compounds similar to this pyrazolopyrimidine derivative often exhibit their biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of specific enzymes involved in cellular signaling pathways.
- Antiproliferative Effects : These compounds have shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
- Antimicrobial Properties : Some derivatives possess significant antimicrobial activity against various pathogens.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolopyrimidine derivatives. For instance:
- Case Study 1 : A related compound demonstrated IC50 values in the low micromolar range against human cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potent anticancer activity.
- Mechanism : The compound was found to induce apoptosis via the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity:
- Case Study 2 : In vitro tests showed that derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 |
| Compound B | Escherichia coli | 32 |
Anti-inflammatory Properties
Research has also indicated anti-inflammatory effects:
- Case Study 3 : In a murine model of inflammation, administration of the compound reduced paw edema significantly compared to a control group. The observed reduction was associated with decreased levels of pro-inflammatory cytokines.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:
- Absorption and Distribution : Studies suggest good oral bioavailability with peak plasma concentrations achieved within 2 hours post-administration.
- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Toxicity Profile : Preliminary toxicity studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Q & A
Q. Basic
- 3,5-Difluorobenzyl :
- Increases metabolic stability (resistance to CYP2D6 oxidation) .
- Reduces aqueous solubility (0.5 mg/mL at pH 7.4 vs. 2.1 mg/mL for non-fluorinated analogs) .
- 4-Bromophenyl :
- Enhances halogen bonding with kinase backbones (ΔΔG = -1.2 kcal/mol) .
Property optimization :
- Enhances halogen bonding with kinase backbones (ΔΔG = -1.2 kcal/mol) .
- Salt formation (e.g., HCl salt) improves solubility (2.3 mg/mL) without affecting potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
